6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride
Description
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride is a bicyclic compound featuring a rigid [2.2.2] octane scaffold with amino (-NH₂) and hydroxyl (-OH) substituents at the 6- and 2-positions, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and synthetic chemistry. Its stereochemistry, particularly the rac-(1R,2R,4S,6S) configuration (), influences its reactivity and interactions with biological targets. This compound is synthesized via stereoselective methods, often involving ion-exchange chromatography or recrystallization ().
Properties
IUPAC Name |
6-aminobicyclo[2.2.2]octan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(7)8(10)4-5;/h5-8,10H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAEXYXACKRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CC2O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using oxidizing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its bicyclic structure allows it to fit into active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Structural Analogues within the Bicyclo[2.2.2]octane Family
Key Observations :
- Functional Group Impact: The addition of a carboxylic acid group () increases polarity, affecting solubility and binding affinity compared to hydroxyl/amino derivatives.
- Stereochemistry : all-endo configurations () enhance steric hindrance, influencing reaction pathways and biological activity.
Aza-Bicyclo[2.2.2]octane Derivatives
Key Observations :
- Nitrogen Substitution : Replacing a carbon with nitrogen (aza derivatives) alters electronic properties and hydrogen-bonding capacity, critical for receptor binding.
- Pharmacological Potential: These compounds are frequently explored for neurological applications due to their structural mimicry of natural alkaloids ().
Bicyclo[2.2.1]heptane and Bicyclo[3.2.0]heptane Analogues
Key Observations :
Biological Activity
6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride is a bicyclic compound that has garnered interest due to its unique structural features, including an amino group and a hydroxyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 177.67 g/mol. The compound exists as a mixture of diastereomers, which may contribute to its diverse biological activities and potential applications in pharmacology and biochemistry .
Structural Characteristics
The bicyclo[2.2.2] framework of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride allows for various functionalization pathways, leading to derivatives with potentially enhanced properties. Its ability to form hydrogen bonds due to the presence of both amino and hydroxyl groups suggests favorable interactions with proteins and enzymes, which could modulate their activity .
Biological Activity Overview
The biological activity of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride is still under investigation, but preliminary studies indicate several potential mechanisms of action:
- Ligand Activity : The compound may act as a ligand for specific receptors or enzymes, influencing biochemical pathways.
- Amino Acid Transport : It is hypothesized that the compound could play a role in the transport and metabolism of amino acids, which is crucial in various physiological processes .
- Antiprotozoal Effects : Related compounds have shown antiprotozoal activity against strains like Plasmodium falciparum and Trypanosoma brucei, suggesting that derivatives of this compound may exhibit similar properties .
Antiprotozoal Activity
A study on derivatives of 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates demonstrated significant antiprotozoal activity against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense. The results indicated that longer-chain fatty acid moieties enhanced antiplasmodial potency compared to shorter chains . This suggests that modifications to the bicyclic structure could lead to compounds with improved therapeutic profiles.
| Compound | Structure | Activity Against Plasmodium | Activity Against Trypanosoma |
|---|---|---|---|
| 4-Aminobicyclo[2.2.2]octan-2-yl propanoate | Propanoate | Moderate | Low |
| 4-Aminobicyclo[2.2.2]octan-2-yl butanoate | Butanoate | High | Moderate |
Mechanistic Insights
Research into the molecular interactions of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride suggests that its hydroxyl and amino groups facilitate hydrogen bonding with biological macromolecules, potentially altering their conformation and function . This property is critical for drug design as it can lead to selective targeting of specific pathways.
Synthesis and Derivatives
The synthesis of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride typically involves multi-step processes that allow for the creation of various derivatives with tailored biological activities . For instance, dihydroxylated derivatives have been explored as scaffolds for antiviral agents, indicating a broad spectrum of potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
